Product packaging for Amitrole(Cat. No.:CAS No. 65312-62-1)

Amitrole

Cat. No.: B7763071
CAS No.: 65312-62-1
M. Wt: 84.08 g/mol
InChI Key: KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Description

Amitrole, also known as 3-Amino-1,2,4-triazole, is a synthetic triazole compound with the molecular formula C₂H₄N₄ and CAS RN 61-82-5 . It is a white to yellowish crystalline powder that is highly soluble in water and polar solvents . First synthesized in 1898 and introduced as a non-selective, foliar-acting herbicide in the late 1940s, it is used in research to control a broad spectrum of annual and perennial grasses, broadleaf weeds, and aquatic weeds . Its primary herbicidal mode of action is the inhibition of lycopene cyclase, a key enzyme in the carotenoid biosynthesis pathway . This inhibition leads to chlorophyll photo-degradation, resulting in the characteristic bleaching symptomology observed in treated plants . Beyond its application in plant sciences, this compound serves as a critical tool in biochemical and toxicological research due to its well-documented effects on mammalian systems. It acts as a potent inhibitor of catalase and peroxidase enzymes and has been shown to disrupt thyroid hormone function by inhibiting thyroid peroxidase (TPO), interfering with thyroglobulin synthesis, and reducing iodide uptake in experimental models . These properties have established it as a reference compound in studies investigating chemical-induced thyroid disruption and hormonal carcinogenesis, with research indicating its mechanism is likely nongenotoxic and related to chronic hormone imbalance . This compound is also utilized as a reagent in photography and as a plant growth regulator in laboratory settings . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N4 B7763071 Amitrole CAS No. 65312-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,2,4-triazol-5-amine
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InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)
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InChI Key

KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC(=N1)N
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Molecular Formula

C2H4N4
Record name AMITROLE
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DSSTOX Substance ID

DTXSID0020076
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Molecular Weight

84.08 g/mol
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Physical Description

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder.
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Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28%
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Density

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg
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Color/Form

Transparent to off white crystalline powder

CAS No.

61-82-5, 65312-61-0, 65312-62-1
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Melting Point

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F
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Mechanistic Investigations of Amitrole S Biological Activity

Elucidation of Amitrole's Herbicidal Mode of Action

This compound (B94729) is a non-selective herbicide recognized for its distinctive bleaching effects on plants. 4farmers.com.au Its phytotoxicity stems from a multifaceted mechanism of action that disrupts several crucial biochemical pathways. While its most visible symptom is the loss of pigmentation, the underlying molecular interactions are complex, involving the inhibition of pigment synthesis, interference with amino acid and purine (B94841) metabolism, and the impairment of key enzyme systems. nih.govnih.govresearchgate.net

This compound's primary mode of action is widely attributed to its inhibition of carotenoid biosynthesis. epa.gov This disruption leads to the photodestruction of chlorophyll (B73375) and the breakdown of chloroplasts. nih.govnih.gov Carotenoids are essential for protecting chlorophyll from photo-oxidation. In the absence of these protective pigments, chlorophyll is rapidly destroyed by light, leading to the characteristic white or bleached appearance of treated plants. nih.govresearchgate.netnih.gov

Research on etiolated wheat seedlings demonstrated that this compound treatment led to the accumulation of carotenoid precursors, specifically phytoene, phytofluene, and zeta-carotene. nih.govnih.gov While this compound does not directly interfere with the synthesis of protochlorophyllide or its conversion to chlorophyll, the chlorophyll that does accumulate is unstable in the absence of carotenoids and is quickly degraded under light exposure. nih.govnih.gov The Herbicide Resistance Action Committee (HRAC) now classifies this compound as an inhibitor of lycopene (B16060) cyclase. researchgate.net However, some studies suggest that pigment biosynthesis may not be the primary site of action, as root elongation is inhibited at lower concentrations of this compound than those that cause bleaching. nih.govoup.com

Table 1: Effect of this compound on Pigment Synthesis in Wheat Seedlings

Pigment/Precursor Observation in this compound-Treated Plants Reference
Carotenoids Normal synthesis inhibited nih.govnih.gov
Phytoene Accumulated nih.govnih.gov
Phytofluene Accumulated nih.govnih.gov
Zeta-carotene Accumulated nih.govnih.gov
Chlorophyll Accumulated in low light, but unstable and destroyed in high light nih.govnih.gov

While the primary focus of this compound's herbicidal action is often on pigment and amino acid synthesis, there is some evidence to suggest it may also interfere with purine metabolism. Early research indicated a potential antagonism between this compound and purine bases in yeast. cambridge.org However, the specific mechanisms and significance of this compound's interaction with purine biosynthesis in plants are not as well-defined as its other modes of action. Further research is needed to fully elucidate the impact of this compound on this essential metabolic pathway.

A significant aspect of this compound's biological activity is its interference with the biosynthesis of the amino acid histidine. nih.govcambridge.org this compound is known to inhibit imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthetic pathway. oup.comnih.gov This inhibition can lead to the accumulation of imidazole glycerol phosphate. cambridge.org In some organisms like yeast and certain bacteria, the toxic effects of this compound can be reversed by the addition of histidine, which implicates histidine metabolism as a sensitive process. cambridge.orgnih.gov

However, in plants such as Arabidopsis thaliana, the addition of histidine does not reverse the herbicidal effects of this compound. nih.govnih.gov This suggests that while this compound does inhibit an enzyme in the histidine pathway, the resulting histidine starvation is not the primary cause of its phytotoxicity in plants. nih.govnih.gov

This compound's herbicidal activity is linked to its ability to inhibit several key plant enzymes:

Phytoene Desaturase (PDS): While some literature has suggested this compound inhibits PDS, more specific research points to downstream targets. oup.com The accumulation of phytoene in treated plants is a clear indicator that the desaturation steps in the carotenoid pathway are being blocked. nih.govnih.gov

Lycopene Cyclase (LCY): This is now considered a primary target of this compound. researchgate.netmdpi.com By inhibiting lycopene cyclase, this compound blocks the conversion of lycopene into α-carotene and β-carotene, crucial components for photosynthesis and photoprotection. mdpi.compreprints.org Tobacco plants engineered to overexpress lycopene β-cyclase have shown tolerance to this compound. nih.gov

Imidazoleglycerol-Phosphate Dehydratase (IGPD): this compound acts as a competitive inhibitor of this enzyme, which catalyzes the sixth step in histidine biosynthesis. nih.govwikipedia.orgmdpi.com This enzyme is a target for herbicides because it is present in plants but not in mammals. researchgate.net The inhibition of IGPD by this compound has been demonstrated in various organisms, including Salmonella typhimurium and yeast. nih.gov

Catalase: this compound is a known inhibitor of catalase, an enzyme that breaks down hydrogen peroxide into water and oxygen. cambridge.orgresearchgate.netnih.gov The inhibition of catalase can lead to the accumulation of reactive oxygen species, causing oxidative stress within the plant cells. cambridge.org Studies have shown that this compound can inhibit catalase activity in both leaves and roots. researchgate.net In preparations of intact chloroplasts, aminotriazole can be used to specifically inhibit catalase activity. nih.gov

Table 2: Summary of this compound's Enzyme Inhibition in Plants

Enzyme Pathway Consequence of Inhibition Reference(s)
Lycopene Cyclase Carotenoid Biosynthesis Accumulation of lycopene and its precursors, leading to chlorophyll photodestruction. researchgate.netmdpi.comnih.gov
Imidazoleglycerol-Phosphate Dehydratase Histidine Biosynthesis Blocks histidine production; accumulation of imidazole glycerol phosphate. oup.comnih.govwikipedia.org
Catalase Oxidative Stress Response Accumulation of hydrogen peroxide, leading to cellular damage. cambridge.orgresearchgate.netnih.gov

Studies on Arabidopsis thaliana have revealed that root elongation is highly sensitive to this compound. nih.govoup.com In fact, this compound inhibits root elongation at lower concentrations than those required to cause the characteristic bleaching of leaves. nih.govoup.comnih.gov This finding suggests that the primary site of this compound's action might be a process more critical to root growth than to pigment synthesis. oup.com In corn seedlings, this compound at a concentration of 1.68 kg/ha resulted in a 40% inhibition of root growth. capes.gov.br Other research has noted that this compound can cause a loss of geotropism and modify the development of root hairs in cotton seedlings. cambridge.org

Molecular Mechanisms of this compound-Induced Thyroid Dysregulation

In addition to its herbicidal properties, this compound is recognized as a thyroid toxicant. It disrupts the normal functioning of the thyroid gland by interfering with the synthesis of thyroid hormones. dtu.dkdtu.dk

The primary molecular mechanism of this compound-induced thyroid dysregulation is the inhibition of thyroid peroxidase (TPO). nih.govnih.gov TPO is a crucial enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). youtube.com By inhibiting TPO, this compound effectively reduces the production of these essential hormones, which can lead to hypothyroidism. dtu.dk

Studies using rat thyroid follicular FRTL-5 cells have shown that this compound inhibits total iodide uptake. nih.gov While it did not show significant effects on the transcription of the TPO or sodium/iodide symporter (NIS) genes, it did significantly increase the transcription of the thyroglobulin (tg) gene. nih.govnih.gov Furthermore, at higher concentrations, this compound was found to reduce the transcription of genes for thyroid-stimulating hormone receptor (tshr) and paired-domain protein-8 (pax-8), while increasing the transcription of thyroid transcription factor 1 (ttf-1). nih.gov These findings indicate that this compound's disruption of thyroid hormone activity is complex, involving actions on gene transcription related to thyroid function and hormone synthesis. nih.gov

Inhibition of Thyroid Peroxidase Activity and Thyroid Hormone Synthesis

This compound, a triazole-based herbicide, exerts a significant goitrogenic effect by directly interfering with the synthesis of thyroid hormones. This interference primarily occurs through the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland. TPO is responsible for catalyzing the oxidation of iodide and its subsequent incorporation onto tyrosine residues of the thyroglobulin molecule, a critical step in the formation of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).

Research has demonstrated that this compound acts as a potent inhibitor of TPO. This inhibition disrupts the normal process of thyroid hormone production, leading to a decrease in the circulating levels of T4 and T3. Studies using FRTL-5 cells, a line of rat thyroid follicular cells, have shown that while this compound may not significantly affect cell proliferation, it does impact crucial functions related to hormone synthesis. For instance, it has been observed to inhibit the total uptake of iodide and affect the expression and secretion of thyroglobulin. Specifically, this compound can increase the transcription of the thyroglobulin gene while decreasing the amount of thyroglobulin secreted into the culture medium.

The mechanism of TPO inhibition by this compound is thought to be through a "suicide" or mechanism-based inactivation. This means that this compound itself is metabolized by TPO into a reactive species that then irreversibly inactivates the enzyme. This is supported by studies on lactoperoxidase, an enzyme with similarities to TPO, where this compound's inactivation was dependent on the presence of hydrogen peroxide, a substrate for the enzyme. In these studies, radiolabeled this compound was found to bind covalently to the protein part of the enzyme, not the heme prosthetic group.

The disruption of thyroid hormone synthesis by this compound has been observed in various experimental models. Perinatal exposure to this compound in rats has been shown to reduce circulating T4 concentrations in both dams and their offspring, leading to a state of developmental hypothyroidism. This inhibition of thyroid hormone synthesis is a primary event that triggers a cascade of downstream effects on the thyroid gland and the organism as a whole.

Role of Thyroid Stimulating Hormone (TSH) in Thyroid Hyperplasia and Neoplasia Induction

The inhibition of thyroid hormone synthesis by this compound sets off a compensatory response from the hypothalamic-pituitary-thyroid (HPT) axis. The reduction in circulating T4 and T3 levels is detected by the hypothalamus and pituitary gland, leading to an increased secretion of thyroid-stimulating hormone (TSH) from the pituitary. TSH is the primary regulator of thyroid gland growth and function.

Chronic and excessive stimulation of the thyroid gland by elevated TSH levels is a well-established mechanism for the development of thyroid hypertrophy (enlargement of thyroid cells), hyperplasia (increased number of thyroid cells), and ultimately, neoplasia (tumor formation) in rodents. This sustained TSH stimulation leads to a goitrogenic state, characterized by an enlarged thyroid gland with depleted colloid and increased vascularity.

Long-term studies in rats have consistently shown that exposure to this compound induces these changes in the thyroid gland, which precede the development of thyroid tumors. The carcinogenic effect of this compound on the thyroid is therefore considered to be a secondary, non-genotoxic mechanism resulting from the hormonal imbalance it creates. The continuous trophic stimulation by TSH on the thyroid follicular cells is thought to be the driving force behind the progression from hyperplasia to neoplasia. While the precise molecular triggers for the transformation from a hyperplastic to a neoplastic state are not fully understood, the central role of TSH is widely accepted.

The effects of this compound on the HPT axis and subsequent thyroid changes are dose-dependent. Studies have shown that both methimazole and this compound reduce serum T4 concentrations in a dose-dependent manner in rat dams and their offspring, which is accompanied by a strong activation of the HPT axis. This demonstrates a clear link between the initial biochemical lesion (TPO inhibition) and the subsequent hormonal and pathological changes.

Biochemical and Enzymatic Interactions Beyond Thyroid and Herbicidal Effects

Effects on Liver Enzyme Systems

In addition to its well-documented effects on the thyroid gland, this compound also interacts with various enzyme systems in the liver. Animal studies have indicated that this compound can influence the activity of hepatic enzymes, and in some cases, induce liver tumors in mice after lifetime high-dose exposures.

Some research suggests that this compound can act as an inhibitor of certain cytochrome P450 (CYP450) enzymes. The CYP450 superfamily of enzymes plays a crucial role in the metabolism of a wide range of xenobiotics, including drugs and pesticides. By inhibiting these enzymes, this compound has the potential to alter the metabolism of other compounds, which could have implications for drug-drug or pesticide-pesticide interactions. For instance, in the context of herbicide resistance in certain plant species, this compound has been shown to synergize with other herbicides by inhibiting the CYP450 enzymes responsible for their detoxification. While this effect is primarily studied in plants, it highlights the potential for this compound to interact with this important enzyme family. The specific CYP450 isoenzymes in mammalian systems that are most sensitive to this compound inhibition are not fully characterized.

Chronic administration of this compound in mice has been associated with morphological changes in the liver, including hypertrophy of hepatocytes and a proliferation of the smooth endoplasmic reticulum, which is a site of drug-metabolizing enzymes. These changes are indicative of an adaptive response to the presence of a foreign compound.

Inhibition of Catalase and Peroxidase Activities in Mammalian Tissues

This compound is a well-known inhibitor of catalase and peroxidase enzymes in various mammalian tissues, an effect that is distinct from its herbicidal and thyroid-disrupting actions. Catalase is a ubiquitous enzyme that plays a vital role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide into water and oxygen. Peroxidases are a broader group of enzymes that also metabolize peroxides.

The inhibition of catalase by this compound is irreversible and occurs in the presence of hydrogen peroxide. The mechanism involves the formation of Compound I, an oxidized intermediate of the catalase enzyme, which then reacts with this compound. This reaction leads to the covalent binding of an this compound metabolite to the enzyme, resulting in its inactivation. This mechanism-based inactivation is a hallmark of this compound's effect on catalase.

Studies in rabbits have shown that administration of this compound leads to a marked inhibition of catalase activity in various eye tissues, including the iris, ciliary body, retina, and lens. This inhibition is associated with a significant increase in the concentration of hydrogen peroxide in the aqueous and vitreous humors of the eye. This has led to the speculation that the cataractogenic (cataract-forming) potential of this compound may be linked to the oxidative stress induced by the accumulation of hydrogen peroxide following catalase inhibition.

Similarly, this compound has been shown to inhibit lactoperoxidase, a peroxidase enzyme found in milk and other exocrine secretions, through a suicide inactivation mechanism that is dependent on hydrogen peroxide. Given the structural and functional similarities between lactoperoxidase and other peroxidases, it is likely that this compound inhibits a range of these enzymes through a similar mechanism.

Influence on Microsomal Enzyme Systems and Heme Synthesis

This compound has been shown to influence hepatic microsomal enzyme systems and the synthesis of heme. Heme is a crucial component of many important proteins, including hemoglobin, myoglobin, and the cytochrome P450 enzymes. The synthesis of heme is a complex, multi-step process that is tightly regulated.

Research in rats has demonstrated that this compound can inhibit the phenobarbital-induced increase in hepatic heme synthesis. Phenobarbital is a known inducer of the heme synthesis pathway, leading to increased production of cytochrome P450 enzymes. This compound's ability to counteract this induction suggests an inhibitory effect on one or more steps in the heme biosynthetic pathway. Specifically, studies have shown that this compound inhibits the incorporation of δ-aminolevulinic acid (ALA), a key precursor, into microsomal heme. This indicates that this compound's inhibitory action likely occurs at a late stage in the heme synthesis pathway. However, this compound does not appear to affect the activity of ALA synthase, the rate-limiting enzyme in heme synthesis.

Impact on Amino Acid and Glucosamine Synthesis

Inhibition of Amino Acid Synthesis

The primary and most extensively documented biological activity of this compound is its potent inhibition of amino acid biosynthesis, specifically targeting the pathway for histidine production. nih.govumn.edu This mechanism is a cornerstone of its herbicidal action. iaea.org

Research has identified that this compound functions as a competitive inhibitor of a key enzyme in the histidine biosynthesis pathway: imidazoleglycerol-phosphate dehydratase (IGP dehydratase). iaea.orgwikipedia.org This enzyme is responsible for catalyzing the sixth step in the multi-step process of converting ATP and phosphoribosyl pyrophosphate into histidine. wikipedia.org

This targeted disruption of the histidine pathway also has secondary metabolic consequences. The inhibition of IGP dehydratase can release the entire pathway from feedback control, leading to an unregulated accumulation of IGP at the expense of the cellular purine pool, thereby inducing a purine deficiency. iaea.org

Table 1: Mechanistic Details of this compound's Effect on Histidine Biosynthesis

Target Enzyme Pathway Substrate Type of Inhibition Consequence

Impact on Glucosamine Synthesis

In contrast to its well-defined role in amino acid synthesis, there is a lack of significant scientific literature detailing a direct or primary impact of this compound on the glucosamine synthesis pathway. The principal pathway for glucosamine synthesis is the hexosamine biosynthetic pathway (HBP), which produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for glycosaminoglycans. mdpi.com A key enzyme in this pathway is glucosamine-6-phosphate N-acetyltransferase (GNA1), which catalyzes the formation of N-acetylglucosamine-6-phosphate. nih.govnih.gov While this pathway is vital for cellular function, current research on this compound's biological activity has not established it as a direct target. The main body of evidence points towards the inhibition of histidine biosynthesis as its primary mode of action. iaea.orgwikipedia.org

Table 2: Mentioned Chemical Compounds

Compound Name
3-amino-1,2,4-triazole (this compound)
Adenosine triphosphate (ATP)
Glucosamine
Glucosamine-6-phosphate
Glycosaminoglycans
Histidine
Imidazoleglycerol phosphate (IGP)
N-acetylglucosamine-6-phosphate
Phosphoribosyl pyrophosphate (PRPP)

Toxicological Research and Health Impact Assessments of Amitrole

Genotoxicity and Mutagenicity Studies of Amitrole (B94729)

A range of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) assays have been conducted to assess the genotoxic potential of this compound, yielding predominantly negative or equivocal results. In vitro studies, which are essential for screening potential genetic toxicity, have shown mixed outcomes. For instance, while this compound tested positive in the mouse lymphoma forward mutation assay, it was negative in the Ames bacterial reverse mutation assay nih.gov.

In vivo studies have largely failed to demonstrate genotoxic activity. This compound did not induce micronuclei in the bone-marrow cells of mice or unscheduled DNA synthesis in the hepatocytes of treated mice who.int. Furthermore, in a comprehensive study using transgenic Big Blue® Fischer 344 rats, this compound administered in drinking water did not lead to an increase in gene mutations at the cII locus in either the liver or bone marrow nih.gov. However, some studies have noted that this compound can induce chromosomal aberrations in plant root tips and cause sporadic aneuploidy (an abnormal number of chromosomes) and recombinational effects in yeast, fungi, and mammalian cells in vitro who.int.

Table 1: Summary of Genotoxicity Assays for this compound
Assay TypeTest SystemResultReference
Gene MutationAmes Test (Bacteria)Negative nih.gov
Gene MutationMouse Lymphoma Assay (In Vitro)Positive nih.gov
Chromosomal DamageMicronucleus Test (Mouse Bone Marrow, In Vivo)Negative nih.govwho.int
DNA RepairUnscheduled DNA Synthesis (Mouse Hepatocytes, In Vivo)Negative who.int
Gene MutationTransgenic Rat cII locus (Liver, Bone Marrow, In Vivo)Negative nih.gov
Chromosomal DamageChromosomal Aberrations (Plant Root Tips)Positive who.int
Chromosomal DamageAneuploidy (Yeast, Fungi, In Vitro)Sporadic Positive who.int

Studies specifically investigating DNA damage have further supported the view that this compound is not a primary genotoxic agent. Research using the alkaline elution technique, a sensitive method for detecting DNA strand breaks, found no evidence of DNA fragmentation in primary cultures of human thyroid follicular cells or human liver cells exposed to this compound nih.gov. While a minimal level of DNA breaks was observed in primary cultures of rat hepatocytes under the same conditions, this was considered an unspecific consequence of cytotoxicity rather than direct genotoxic action nih.govoup.com.

Consistent with these in vitro findings, in vivo studies have also shown a lack of DNA fragmentation. In rats treated with this compound for eight days, there was no evidence of DNA fragmentation in either thyroid or liver cells nih.govoup.com. While some assays on non-mammalian systems like plant root tips have shown that this compound can induce chromosomal aberrations, these effects are not consistently observed in mammalian systems in vivo who.int. The collective evidence indicates that this compound does not directly cause significant DNA fragmentation or chromosomal damage in mammals under relevant exposure conditions.

The mechanism by which this compound induces thyroid tumors is widely considered to be non-mutagenic and is instead linked to a disruption of thyroid hormone homeostasis who.intnih.govnih.gov. The primary mode of action involves the inhibition of the thyroid peroxidase (TPO) enzyme who.intnih.gov. TPO is crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3) who.int. By inhibiting this enzyme, this compound reduces the levels of circulating thyroid hormones who.intnih.gov.

This reduction in thyroid hormones triggers a compensatory response from the pituitary gland, which increases its secretion of thyroid-stimulating hormone (TSH) who.int. Chronic and excessive stimulation of the thyroid gland by TSH leads to hypertrophy (increase in cell size) and hyperplasia (increase in cell number) of the thyroid follicular cells who.intnih.gov. This sustained cellular proliferation is the key precursor to the development of thyroid adenomas and carcinomas who.int. This hormonal imbalance mechanism is a well-recognized pathway for non-genotoxic thyroid carcinogenesis in rodents nih.gov. Further supporting this non-mutagenic mode of action, the Ki-ras gene mutation, which is common in radiation-induced thyroid tumors, was detected in only 10% of this compound-induced thyroid tumors in one study who.int.

Carcinogenicity Research and Tumorigenesis Pathways

This compound is recognized as a carcinogen in experimental animals based on sufficient evidence from studies in multiple rodent species nih.govnih.gov. The primary sites for tumor development are the thyroid gland and the liver nih.govnih.govorst.edu.

Numerous studies have demonstrated that chronic administration of this compound to rats and mice induces tumors in the thyroid gland. nih.govorst.eduepa.gov Dietary administration of this compound has been shown to cause follicular-cell carcinoma in rats of both sexes nih.govnih.gov. In addition to malignant carcinomas, benign tumors such as follicular-cell adenomas are also observed nih.gov. The development of these tumors is a direct consequence of the sustained TSH stimulation resulting from this compound's inhibitory effect on thyroid hormone synthesis, as described in the non-mutagenic mode of action who.intnih.gov. The hyperplasia induced by this compound in the thyroid gland is typically diffuse, which is characteristic of TSH stimulation, rather than the multifocal pattern that would be expected from a genotoxic carcinogen who.int. To better understand the mechanisms of this process, researchers have successfully established and characterized cell lines derived from thyroid adenomatous nodules that developed in mice treated with this compound nih.govresearchgate.net.

In addition to thyroid tumors, this compound has been shown to cause liver tumors in animal models nih.govorst.eduepa.gov. Administration of this compound through the diet or via stomach tube has resulted in the development of hepatocellular tumors in both rats and mice nih.govnih.gov. For example, dietary administration to female mice that were nursing pups, followed by continued administration to the weaned offspring, caused hepatocellular carcinoma in the male offspring nih.gov. The mechanism underlying liver tumorigenesis is also considered to be non-genotoxic who.int. The induction of both thyroid and liver tumors in multiple rodent species has been a key factor in the classification of this compound as a substance reasonably anticipated to be a human carcinogen nih.govnih.gov.

Table 2: Summary of this compound Carcinogenicity in Animal Models
Animal ModelOrganTumor TypeReference
Rats (both sexes)Thyroid GlandFollicular-cell Carcinoma, Adenoma nih.govnih.govnih.gov
Rats (female)Pituitary GlandAdenoma (marginally increased) nih.govnih.gov
Rats (unspecified sex)LiverHepatocellular Tumors nih.gov
Mice (both sexes)Thyroid GlandThyroid Tumors orst.edu
Mice (male offspring)LiverHepatocellular Carcinoma nih.gov

Pituitary Tumor Induction in Animal Models

Studies in laboratory animals have demonstrated the potential for this compound to induce pituitary tumors, particularly in rats. Lifespan bioassays have shown an increased incidence of pituitary gland tumors in rats exposed to this compound in their diet. orst.edudtu.dk In one study, a significantly increased number of pituitary gland tumors was observed in Wistar rats fed a diet containing 100 ppm of this compound. orst.edu This was accompanied by a dose-unrelated increase in hemorrhages and hyperemias in the pituitary gland. orst.edu

Further research has specified that dietary administration of this compound marginally increased the incidence of benign pituitary-gland adenomas, particularly in female rats. epa.gov In contrast to the findings in rats, similar long-term studies in NMRI mice and golden hamsters did not show evidence of pituitary tumor induction. orst.edu However, a slight increase in pituitary gland hyperemias was noted in mice at the 100 ppm dietary concentration. orst.edu The induction of these benign pituitary tumors in rats is considered to be a secondary effect related to the primary disruption of thyroid hormone homeostasis caused by this compound. who.int

Summary of Pituitary Gland Findings in Animal Models Exposed to this compound
Animal ModelFindingsReference
Wistar RatsHighly increased number of pituitary gland tumors; dose-unrelated increase in hemorrhages and hyperemias. orst.edu
Female Rats (unspecified strain)Marginally increased incidence of benign pituitary-gland adenomas. epa.gov
NMRI MiceNo tumor induction; slight increase in pituitary gland hyperemias. orst.edu
Golden HamstersNo tumor induction observed. orst.edu

Non-Genotoxic Mechanisms of Carcinogenicity

There is substantial evidence indicating that the carcinogenic effects of this compound observed in animal models occur through non-genotoxic mechanisms. who.intnih.gov The primary mode of action involves the disruption of thyroid hormone synthesis. who.int this compound inhibits the enzyme thyroid peroxidase, which is essential for the production of thyroid hormones. who.int This inhibition leads to a reduction in circulating levels of thyroxine (T4) and triiodothyronine (T3). nih.gov

The decrease in thyroid hormones triggers a compensatory response from the hypothalamic-pituitary-thyroid axis, resulting in increased secretion of thyroid-stimulating hormone (TSH). who.int Chronic overstimulation of the thyroid gland by elevated TSH levels leads to follicular cell hypertrophy and hyperplasia (an increase in the size and number of cells, respectively), which can progress to the formation of thyroid tumors in rodents. who.intnih.gov

Consistent with a non-genotoxic mechanism, multiple studies have shown that this compound does not cause direct damage to DNA. who.intnih.gov It has tested negative for genotoxicity in various assays, including tests for DNA damage and mutations in bacteria and cultured mammalian cells. who.int Furthermore, in vivo studies in rats and mice have not shown evidence of genotoxicity. who.int Investigations using primary cultures of human thyroid and liver cells, as well as in vivo studies on rat thyroid and liver cells, found no evidence of DNA fragmentation following this compound exposure. nih.gov The liver and pituitary tumors observed in rodents are also considered to be produced by a non-genotoxic mechanism, likely secondary to the profound hormonal imbalance. who.int

Reproductive and Developmental Toxicity Studies

Effects on Reproductive Indices and Pup Development

Reproductive toxicity studies in animals have identified several adverse effects of this compound on reproductive outcomes and offspring development. In a two-generation study in rats, dietary exposure to this compound resulted in a reduction in the number of pups per litter and decreased pup weights at weaning. orst.edu Another study in Sherman rats also reported reduced pup weights. who.int

Perinatal exposure studies, where pregnant rats were exposed from gestation through lactation, have shown that this compound can disrupt the thyroid hormone system in both dams and their offspring, leading to reduced serum thyroxine (T4) concentrations. nih.gov This developmental hypothyroidism has been linked to adverse effects on brain function in the pups, manifesting as hyperactivity and decreased habituation. nih.gov At higher exposure levels, more severe effects were observed in pups, including atrophy of the thymus and spleen. The majority of these pups died within one week of weaning, presenting with a condition similar to runt disease. orst.eduwho.int The U.S. EPA has noted that based on a two-generation rat study, this compound may pose a chronic risk to mammalian reproduction. epa.gov

Summary of Reproductive and Developmental Effects of this compound in Rats
EffectDetailsReference
Reproductive IndicesFewer pups per litter. orst.edu
Pup GrowthReduced pup weight at weaning. orst.eduwho.int
NeurodevelopmentReduced serum T4 in dams and offspring; hyperactivity and decreased habituation in preweaning pups. nih.gov
Pup Viability (at high exposures)Atrophy of thymus and spleen; high mortality within one week of weaning (runt disease-like condition). orst.eduwho.int

Teratogenic Effects and Cranial Malformations

Investigations into the teratogenic potential of this compound have shown that it can induce birth defects in several animal species, including rats, mice, and rabbits. orst.edu These effects, however, were reported to occur at exposure levels that also produced maternal toxicity. orst.edu

More specific research has identified significant impacts on brain development. Perinatal exposure to this compound in rats was found to cause a congenital malformation in the brains of offspring. dtu.dk This malformation was characterized by the presence of large clusters of ectopic neurons in the corpus callosum, a condition known as periventricular heterotopia. dtu.dk The formation of such heterotopias is associated with developmental thyroid hormone insufficiency, which aligns with this compound's known mechanism of action as a thyroperoxidase inhibitor. dtu.dk This finding provides direct evidence of this compound inducing a structural cranial malformation in an animal model.

Immunotoxicological Investigations

Specific immunotoxicological studies focusing directly on this compound's effects on immune function are limited in the available scientific literature. However, findings from developmental toxicity studies suggest potential immunotoxic effects. In studies where rat pups were exposed to high levels of this compound during development, atrophy of the thymus and spleen was observed. orst.eduwho.int The thymus and spleen are primary and secondary lymphoid organs, respectively, and are critical for a functioning immune system. Atrophy of these organs indicates a potential for immunosuppression. These effects were noted as part of a broader spectrum of developmental toxicity that ultimately led to high pup mortality. orst.eduwho.int No dedicated studies investigating specific endpoints of immune function, such as humoral or cell-mediated immunity, following this compound exposure were identified in the searched literature.

Allergic Contact Dermatitis and Sensitization

Allergic contact dermatitis (ACD) is an immunological response classified as a type IV or delayed-type hypersensitivity reaction. nih.gov The process begins with an initial sensitization phase, where exposure to a chemical allergen (a hapten) primes the immune system. nih.gov Subsequent contact with the same substance in a sensitized individual triggers the elicitation phase, leading to an inflammatory skin reaction. nih.gov The assessment of a chemical's potential to cause skin sensitization involves evidence from human case reports, such as those documented through patch testing, and standardized animal studies. nih.gov

Research into the sensitization potential of this compound has included both human clinical observations and animal testing models. Case reports have documented instances of allergic contact dermatitis in individuals occupationally exposed to the herbicide. who.int In contrast, standardized animal studies have been conducted to evaluate the substance's capacity to act as a skin sensitizer (B1316253). epa.gov The Guinea Pig Maximization Test (GPMT) and the murine Local Lymph Node Assay (LLNA) are two such recognized in vivo methods for identifying substances that may cause human skin sensitization. nih.govwikipedia.orgcdc.gov

Detailed Research Findings

Evidence regarding this compound's capacity to induce allergic contact dermatitis is mixed, with human case reports suggesting a potential for sensitization, while some animal studies have produced negative results.

A notable case report from 1986 detailed a 41-year-old weed control operator who developed dermatitis on his face, hands, back, thighs, and feet over a six-month period. who.int Patch testing was performed to identify the causative agent. who.intnih.gov The patient exhibited a strong positive vesicular reaction at both 48 and 96 hours (2 and 4 days) to a 1% this compound concentration, which is indicative of allergic contact dermatitis. who.int

Subject ProfileExposure HistoryPatch Test DetailsObserved ResultsConclusion
41-year-old male weed control operator6-month history of dermatitis on face, hands, back, thighs, and feet1% this compoundStrong positive vesicular reaction at 48 hours and 96 hoursAllergic contact dermatitis attributed to this compound who.int

Conversely, toxicological assessments by regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have reported on animal studies designed to evaluate skin sensitization. epa.gov According to an EPA fact sheet, this compound was determined not to be a skin sensitizer in studies conducted on guinea pigs. epa.gov This type of study, often a Guinea Pig Maximization Test (GPMT), is a standard method for predicting the allergenic potential of chemicals. wikipedia.orgmedicaljournalssweden.se The negative result in this animal model contrasts with the positive finding in the human case report.

Study TypeTest SpeciesTest SubstanceOutcomeSource
Skin Sensitization Study (Presumed GPMT)Guinea PigThis compoundNot a skin sensitizerU.S. EPA epa.gov

Environmental Fate and Ecotoxicological Studies of Amitrole

Environmental Degradation Pathways

The degradation of amitrole (B94729) in the environment occurs through both microbial and abiotic processes, with rates influenced by factors such as soil type, temperature, and moisture.

Microbial Degradation in Soil Systems

Microbial degradation is considered a primary route for this compound breakdown in soils. Studies with sterilized soil have shown little to no degradation, indicating the significant role of microorganisms who.intinchem.org. Bacteria capable of degrading this compound have been isolated, and these microorganisms can utilize the herbicide as a sole nitrogen source, though not as a sole carbon source who.intinchem.org. Microbial breakdown in warm, moist soil typically takes 2 to 3 weeks orst.edu.

Abiotic Degradation Mechanisms (e.g., Free Radical Action, Photodegradation, Oxidation)

While microbial degradation is dominant, abiotic mechanisms also contribute to this compound's breakdown. Free radical action has been proposed as a degradation pathway who.intinchem.org. Laboratory studies using free-radical generating systems like riboflavin (B1680620) (with light) or an ascorbate-copper reagent (Fenton's reagent) have demonstrated the oxidation of this compound, leading to ring cleavage, loss of CO2, and the production of urea, cyanamide, and potentially molecular nitrogen who.int.

Photodegradation of this compound in distilled water is slow, with a half-life exceeding one year inchem.org. However, the presence of photosensitizers like humic acid potassium salt can significantly increase the photodegradation rate, reducing the half-life to 7.5 hours inchem.org. Photodegradation on soil is considered minor, and volatilization from soil is also a minor loss route orst.edu.

Influence of Soil Type, Temperature, and Moisture on Degradation Kinetics

The rate of this compound degradation in soil is variable and influenced by soil type, temperature, and moisture content who.intinchem.orgoregonstate.edu. Degradation is generally fairly rapid but can take longer at lower temperatures and different soil moisture levels who.int. A field study in a test clay soil suggested a half-life of about 100 days, longer than typical laboratory half-lives which range from 2 to 30 days who.intinchem.org. Optimal temperatures for this compound degradation are reported to be between 20 and 30°C, with higher degradation rates occurring under high moisture availability oregonstate.edu.

Data on the influence of soil moisture on this compound mineralization in a loamy soil showed that at 28°C, there was no significant difference in mineralization kinetics between soil incubated at 100% and 150% of soil water holding capacity researchgate.net.

Degradation in Aquatic Environments

In aquatic environments, this compound does not readily break down via hydrolysis or direct photolysis orst.edu. It is also not expected to volatilize or bioaccumulate in aquatic organisms orst.edu. Biodegradation in water has a reported half-life of about 40 days orst.edu. Degradation in open waters may also occur through oxidation by other chemicals orst.edu. In water/sediment model ecosystems, the mineralization of this compound was found to be lower compared to aerobic soil experiments nih.gov.

Influence of Dissolved Organic Matter on Environmental Fate

Dissolved organic matter (DOM) can influence the environmental fate of this compound. Under anaerobic conditions, the addition of DOM has been shown to increase the transport of this compound in soil columns nih.gov. In aquatic systems, while the binding of this compound to humic substances (a component of DOM) is considered low, a significant portion of the bound this compound may not be extractable researchgate.netoieau.fr. The releasable portion of DOM-amitrole complexes has been shown to have harmful effects in cress tests researchgate.netoieau.fr. The presence of fulvic acid, a type of DOM, can influence the photodegradation of this compound in water, with higher concentrations of fulvic acid potentially decreasing the quantum yield of photodegradation researchgate.netnih.gov.

Environmental Transport and Distribution

This compound has a high water solubility and a very low octanol-water partition coefficient, suggesting a low potential for bioaccumulation and transport through food chains who.intinchem.org. It is adsorbed to soil particles and organic matter through proton association, but this binding is reversible and not strong, even in acidic conditions who.intinchem.org.

Based on measured n-octanol/water partition coefficient values and adsorption data, this compound is classified as "highly mobile" in soils with pH > 5 and "medium to highly mobile" at lower pH who.intinchem.org. There is variation in its leaching through soil columns, with movement being most pronounced in sand, while increasing organic matter content reduces mobility who.intinchem.org. Despite its high leaching potential, the rapid degradation of this compound in soil means this potential is often not fully realized in practice who.intinchem.org.

This compound does not readily enter the atmosphere due to its low vapor pressure inchem.orginchem.org. It can be transported in the dissolved phase by runoff to surface water bodies epa.govepa.gov.

Environmental concentrations of this compound have been reported in various media. Air concentrations as high as 100 µg/m³ have been measured near production plants inchem.orgiarc.fr. In waterways, transitory water concentrations of up to 150 µ g/litre have been observed following use, with concentrations falling rapidly in running water who.intinchem.org. Application to ponds has resulted in initial concentrations of around 1.3 mg/litre, decreasing over time who.intinchem.org. River concentrations close to a production plant have ranged from 0.5 to 2 mg/litre who.intinchem.org.

Adsorption to Soil Particles and Organic Matter

This compound is adsorbed to soil particles and organic matter through proton association. who.intinchem.org This binding is reversible and not strong, even under acidic conditions. who.intinchem.org Studies have shown that this compound does not adsorb significantly to soil particles. epa.govepa.gov Batch equilibrium studies evaluating the mobility of this compound in various soil types, including silty clay, sandy loam, sand, and silt soils, reported Kd values ranging from 0.152 to 0.922 ml/g. epa.gov There was no discernible correlation between adsorption and either the organic carbon content or CEC of the soils in one study. epa.gov However, increasing the organic matter content has been reported to reduce mobility. who.int Despite its high water solubility, experiments have shown low leaching behavior in the presence or absence of dissolved organic matter due to strong binding to soil constituents. nih.gov

Leaching Potential to Groundwater

This compound is classified as mobile due to its low Kd and Koc values, which indicate it will not strongly adsorb to soil. epa.govepa.gov This characteristic, coupled with its high water solubility (280 g/L at 25 °C), suggests a potential for leaching to groundwater. herts.ac.ukwaterquality.gov.auepa.govnih.govwho.intwikipedia.orgepa.gov Pesticides with similar properties have been found in groundwater. epa.govepa.gov While this compound has the potential to contaminate groundwater, data on groundwater sampling for this compound is extremely limited, and there is no evidence of contamination from residues. epa.gov Leaching studies on soil with fresh or aged residues, as well as lysimeter studies, have not consistently observed leaching. fao.org This is attributed to adsorption to the soil, which, although reversible, allows time for breakdown to occur and prevents the compound from leaching to groundwater. fao.org A field study confirmed that this compound was rarely detected below 15 cm depth. fao.org Under anaerobic conditions, the addition of dissolved organic matter increases the transport of this compound in soil columns. nih.gov

Volatilization and Atmospheric Presence

Volatilization and subsequent photodegradation in air are not considered probable routes of dissipation for this compound due to its low vapor pressure and low estimated Henry's Law Constant. epa.govepa.gov The reported vapor pressure of this compound is 4.4 x 10⁻⁷ mm Hg (5.9 x 10⁻⁵ Pa), and the estimated Henry's Law Constant is 1.6 x 10⁻¹⁵ atm-m³/mol. epa.govepa.gov this compound does not enter the atmosphere because of its low vapor pressure. inchem.org

Translocation in Plants and Accumulation in Vegetation

This compound is readily absorbed and rapidly translocated in the roots and leaves of higher plants. epa.govorst.edu It is translocated within many plants, making it effective against rhizomatous and stoloniferous grasses and bulbous plants. inchem.org Once translocated to the root systems, this compound appears to remain effective until the next growing season. inchem.org Studies using radio-labelled this compound applied to grapevine leaves, stem, clusters, or shoots showed modest upward translocation for about 3 days, after which the this compound appeared to be either complexed or broken down. inchem.org this compound was not recoverable as such from grape clusters except within 3 days after treatment. inchem.org Grape rootings allowed to absorb this compound solutions for 3 days before planting showed very little indication of translocation throughout the plant. inchem.org Fruit from vines grown in this compound-treated soil under greenhouse conditions showed no positive evidence of this compound. inchem.org this compound is a polar and nonionized compound that translocates in both the symplast and apoplast, accumulating at growing points. unl.edu The mechanism of transport into bean roots appears to be passive, showing a linear function of external concentration and not facilitated by a carrier mechanism. nih.govresearchgate.net Absorption is sensitive to external pH, being stimulated under acid conditions at low concentrations (≤1 millimolar). nih.govresearchgate.net Plants are able to metabolize this compound within 1 to 4 weeks. orst.edu

Ecotoxicological Impacts on Non-Target Organisms

The ecotoxicological effects of this compound on non-target organisms have been evaluated, including its impacts on soil microorganisms, invertebrates, and aquatic organisms. The acute risk to non-target animals (birds, insects, mammals, fish, and aquatic invertebrates) is predicted to be low. epa.govepa.gov

Effects on Soil Microorganisms and Invertebrates

Studies indicate that effects on soil microorganisms would not occur at recommended application rates. who.int There were no effects on nitrification or soil respiration at 100 mg a.i./kg dry soil, which is five times the maximum recommended application rate. who.int Bacteria from soil were unaffected by concentrations of 20 mg/litre medium for nitrogen-fixing Rhizobium and 150 mg / kg in the case of cellulolytic bacteria. who.int Reduced nodulation in sub-clover was reported at concentrations of up to 20 mg/litre. who.int Bacteria capable of degrading this compound have been isolated, and the herbicide can act as a sole nitrogen source for these bacteria. who.int Soil invertebrates tested have not been adversely affected at substantially higher concentrations than those resulting from maximum recommended application rates. who.int Two earthworm species, Eisenia foetida and Allolobophora caliginosa, were unaffected by this compound at 1000 mg/kg soil and this compound-T at 100 mg/kg soil, respectively. who.int Carabid beetles were unaffected after direct spraying with this compound at rates equivalent to 30 kg/ha . who.int Effects on nematodes only occurred at high concentrations, with an LC50 of 184 mg/kg. who.int this compound was reported to be non-hazardous to bees in field trials. who.int

Impacts on Aquatic Organisms (e.g., Cyanobacteria, Algae, Fish)

The toxicity of this compound to most aquatic organisms tested ranges from practically non-toxic to moderately toxic. epa.gov Overspraying of static water bodies during the control of terrestrial weeds would lead to maximum initial water concentrations substantially below reported NOEC values for aquatic organisms. who.intinchem.org The use of this compound to control aquatic weeds has been reported to lead to water concentrations of about 1 mg/litre, which can persist for some time. who.intinchem.org This concentration would not affect fish but could adversely affect water fleas (Daphnia magna), for which the NOEC for reproductive effects is 0.2 mg/litre. who.intinchem.org

Several studies on the growth of cyanobacteria (blue-green algae) have shown no effect of this compound at concentrations at or below 4 mg/litre. who.int No consistent adverse effects on nitrogen fixation have been reported. who.int Various unicellular algae have been tested for growth-inhibiting effects, with the growth inhibition of Selenastrum at 0.2 - 0.5 mg this compound/litre being the most sensitive reported effect. who.int

Most aquatic invertebrates show high tolerance to technical this compound, with LC50 values greater than 10 mg/litre for all organisms other than Daphnia magna. who.int The acute 48-hour EC50 (immobilization) for Daphnia magna was 1.5 mg/litre. who.int Fish and amphibian larvae are also tolerant to this compound, with LC50 values above 40 mg/litre. who.int Freshwater fish have shown 24 to 96-hour LC50 values ranging from 65 to 410 mg/L across four species. waterquality.gov.au Freshwater crustaceans have shown 26 to 96-hour EC50 (immobilisation) values of 22 to 58 mg/L for two species. waterquality.gov.au

Bioaccumulation of this compound by aquatic organisms would not be expected due to its high water solubility and very low octanol-water partition coefficient (log Kow = -0.15). who.intepa.govepa.gov

Aquatic Toxicity Data

Organism TypeSpeciesEndpointValue (mg/L)Citation
Aquatic InvertebratesDaphnia magnaAcute 48-hour EC50 (immobilization)1.5 who.int
Aquatic InvertebratesVarious (other than D. magna)LC50> 10 who.int
FishVariousLC50> 40 who.int
Freshwater FishFour species24-96 hour LC5065 - 410 waterquality.gov.au
Freshwater CrustaceansTwo species26-96 hour EC50 (immobilisation)22 - 58 waterquality.gov.au
Unicellular AlgaeSelenastrumGrowth inhibition0.2 - 0.5 who.int
CyanobacteriaVariousGrowthNo effect at ≤ 4 who.int

Soil Adsorption Data (Batch Equilibrium Studies)

Soil TypeKd (ml/g)Citation
Silty clay0.152 - 0.922 epa.gov
Sandy loam0.152 - 0.922 epa.gov
Sand0.152 - 0.922 epa.gov
Silt0.152 - 0.922 epa.gov

Toxicity to Avian Species

Studies indicate that this compound is practically nontoxic to upland game birds orst.edu. The reported LD50 for this compound in mallard ducks is 2000 mg/kg orst.edu. This compound is also considered nontoxic to bees orst.edu4farmers.com.aunufarm.comnufarm.com.

An ecotoxicity assessment classified this compound as having a moderate chronic ecotoxicity risk to birds herts.ac.uk.

Chronic Risk to Mammalian Species in Environmental Contexts

This compound is generally considered to have low mammalian toxicity and is not expected to bioaccumulate herts.ac.ukherts.ac.uk. However, chronic exposure studies in animals have indicated potential effects on the liver and thyroid, including the formation of reversible goitres 4farmers.com.aunufarm.comnufarm.com. Some studies suggest potential developmental toxicity based on animal data nufarm.comnufarm.com.

A no-observed-adverse-effect level (NOAEL) of 0.025 mg/kg/day has been identified in long-term exposure studies in the most sensitive species and indicators 4farmers.com.aunufarm.comnufarm.com. This level was determined to show no effects during prolonged exposure 4farmers.com.aunufarm.comnufarm.com. Despite the generally low acute toxicity, a high alert for chronic toxicity to mammals has been noted in some ecotoxicity assessments herts.ac.uk.

Impact on Non-Target Terrestrial and Aquatic Plants

This compound is a non-selective herbicide, meaning it can affect a wide range of plant species beyond the intended targets herts.ac.ukorst.edu. Its mode of action involves the inhibition of lycopene (B16060) cyclase, an enzyme involved in carotenoid biosynthesis herts.ac.uk.

The application of this compound in drains has been assessed to potentially harm irrigated crops and aquatic ecosystems researchgate.net. While some assessments suggest it may be safe for algae and Daphnia, it could potentially harm fish researchgate.net.

Pesticides, including herbicides like this compound, can cause both direct and indirect effects on non-target plants, leading to significant changes in their survival, health, or reproduction, and potentially altering plant community attributes psu.edu. Unintended exposure mechanisms for non-target plants can include spray drift, runoff, and soil carryover psu.edu.

Regulatory considerations for pesticides often require attention to the impact on terrestrial non-target plants and aquatic organisms, necessitating risk mitigation measures where appropriate europa.eu.

Toxicity Data for this compound

SpeciesEndpointValueSource
Mallard duckLD502000 mg/kg orst.edu
Upland game birdsToxicity levelPractically nontoxic orst.edu
BeesToxicity levelNontoxic orst.edu4farmers.com.aunufarm.comnufarm.com
MammalsChronic NOAEL0.025 mg/kg/day (most sensitive) 4farmers.com.aunufarm.comnufarm.com
FishPotential impactHarmful (in drain applications) researchgate.net
AlgaePotential impactSafe (in drain applications) researchgate.net
DaphniaPotential impactSafe (in drain applications) researchgate.net

Exposure Assessment and Epidemiological Research

Routes and Levels of Human Exposure

Human exposure to amitrole (B94729) can occur through various routes, primarily in occupational settings and, to a lesser extent, through environmental pathways. nih.gov The main avenues for human contact are inhalation, dermal contact, and ingestion. nih.gov

Occupational exposure to this compound is a primary concern for individuals who handle and apply the herbicide. epa.gov All currently registered this compound products are for occupational use only, with no products available for homeowner use. epa.gov Key exposed populations include agricultural workers and railroad workers. nih.govunisante.chburge-law.com

Agricultural Workers: Those involved in mixing, loading, and applying this compound are most likely to be exposed. nih.govresearchgate.net Historically, high-exposure application methods such as knapsack sprayers were a significant source of contact. epa.gov To mitigate risks, measures like the use of water-soluble packaging for wettable powder formulations and requirements for personal protective equipment (e.g., chemical-resistant apron, long-sleeve shirt) have been implemented. epa.gov

Railroad Workers: Railroad workers have been identified as a group with potential for both inhalation and dermal exposure during the spraying of this compound on track areas to control weeds. nih.govlawforpeople.comschmidtlaw.com Exposure can occur from wet spray contacting the hands and face. nih.gov this compound was typically applied by fixed-boom sprayers attached to tractors, trucks, or railroad wagons. nih.gov The use of this compound for vegetation management along railroad rights-of-way has been a common practice. nationalinjuryadvocates.com

A study of Swedish railroad workers who sprayed herbicides reported both inhalation and dermal exposure due to wet spray on their hands and face. nih.gov The National Occupational Exposure Survey (1981-1983) estimated that approximately 693 workers in the USA were potentially exposed to this compound. who.int

Table 1: Occupational Exposure Scenarios for this compound
Worker GroupPrimary TasksPotential Exposure RoutesMitigation Measures
Agricultural WorkersMixing, loading, and applying herbicideDermal, InhalationWater-soluble packaging, Personal Protective Equipment (PPE)
Railroad WorkersSpraying herbicides on track areasDermal, InhalationUse of fixed-boom sprayers

The general population's exposure to this compound could occur through the ingestion of contaminated drinking water. nih.govnih.gov this compound is highly mobile in neutral or alkaline soils and can leach into groundwater. nih.gov It is also moderately persistent in aerobic conditions, with a half-life of 57 days in water and 22 to 26 days in soil. nih.gov

Contamination of surface water can occur from runoff or spray drift associated with ground spray applications. epa.gov Concentrations of this compound in a river downstream from a production plant have been reported to range from 0.5 to 2 mg/L. nih.govnih.gov In another instance, after aerial spraying on a watershed, this compound was detected in the stream at a concentration of 155 µg/L shortly after application, but was not detectable after six days. nih.gov While no Australian data was available, concentrations in ground and surface water of up to 1.1 μg/L have been reported elsewhere. nhmrc.gov.au

Dermal contact and inhalation are the primary routes of occupational exposure to this compound. nih.gov

Dermal Exposure: While dermal contact is a significant concern, studies have indicated that this compound has low dermal absorption. epa.gov One study with rats showed that very little ¹⁴C-amitrole was absorbed over a 10-hour period. epa.gov In a study of five men spraying this compound over a 10-day period, the estimated dermal exposure was approximately 340 mg per day for each individual. who.intiarc.fr

Inhalation Exposure: Inhalation is considered a minor contributor to the total body burden of this compound. epa.gov The risk of inhalation exposure is reduced because this compound is not volatile and is often packaged in water-soluble bags, which minimizes the potential for incidental inhalation. epa.gov The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) for airborne this compound of 0.2 mg/m³ averaged over a 10-hour workshift. nj.gov The ACGIH has a threshold limit value (TLV) of 0.2 mg/m³ for an 8-hour workshift. nj.gov

Biomarkers of Exposure and Effect

Biomarkers are measurable indicators of the presence of a chemical in the body, a biological response, or an adverse health effect. epa.gov For this compound, both biomarkers of exposure and effect have been identified.

The measurement of this compound and its metabolites in urine is a key biomarker of exposure. orst.edu this compound is rapidly and almost completely absorbed through the gastrointestinal tract and is quickly excreted, primarily in the urine. orst.edu

In animal studies, the highest concentrations of this compound in tissues were observed within one hour of exposure, with levels declining after 2 to 6 hours. orst.edu Between 70% and 95.5% of an administered dose was excreted in the urine of rats within the first 24 hours. orst.edu This rapid excretion makes the analysis of urine a reliable method for assessing recent exposure to this compound.

Table 2: Biomarkers of this compound Exposure and Effect
Biomarker TypeSpecific BiomarkerBiological MatrixIndication
ExposureThis compound and its metabolitesUrineRecent exposure to this compound
EffectThyroid hormones (T3, T4)Blood/PlasmaAlteration in thyroid function

This compound is known to be a potent antithyroid agent. Its primary toxicological effect is the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. who.int This interference can lead to decreased levels of thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4), and a compensatory increase in thyroid-stimulating hormone (TSH). nih.gov

Consequently, parameters of thyroid function can serve as biomarkers of effect for this compound exposure. epa.goviarc.fr In a study of workers involved in spraying this compound, thyroid function tests were conducted before and after the exposure period. iarc.fr The results showed that the thyroid function of all the men remained within the normal range, with no significant differences found in any comparisons of thyroid function. who.intiarc.fr Similarly, a study of five employees involved in the production and packaging of this compound for 3 to 16 years found no evidence of thyroid dysfunction based on thyroid scintigrams and measurements of T3 and T4. who.intiarc.fr However, in animal studies, rats given this compound in their drinking water showed a progressive reduction in plasma levels of triiodothyronine and thyroxine. nih.govoup.com

Epidemiological Studies on Human Health Outcomes

Epidemiological research on this compound has primarily centered on populations with occupational exposure, aiming to understand potential associations with long-term health outcomes, particularly cancer. However, the available human data is limited and often complicated by concurrent exposure to other chemical agents.

Cohort Studies of Occupationally Exposed Populations

The most frequently cited human epidemiological data comes from a cohort study of Swedish railroad workers. nih.govnih.gov This investigation followed a group of 348 male workers who had been tasked with spraying herbicides for at least 45 days between 1957 and 1972. who.intinchem.org The cohort was subsequently followed up through 1978. nih.gov These workers were exposed to various herbicides, including this compound, chlorophenoxy herbicides like 2,4-D and 2,4,5-T, and other organic and inorganic chemicals. inchem.orgnih.gov

The study analyzed mortality and cancer incidence, comparing observed outcomes against expected rates for the general population. Due to the nature of the work, the cohort was divided into sub-groups based on the primary type of herbicide exposure they received. This allowed for a more detailed, albeit still complex, analysis of health outcomes related to specific chemical agents. The primary routes of exposure for these workers were reported as inhalation and dermal contact. nih.gov

Evaluation of Cancer Incidence in Human Populations

The evaluation of cancer incidence in human populations exposed to this compound is largely derived from the aforementioned Swedish railroad worker study. The findings from this cohort are nuanced and highlight the complexities of real-world exposure scenarios. nih.gov

Analysis of the cohort did not find a statistically significant increase in cancer mortality for the sub-group of workers who were exposed mainly to this compound. who.intinchem.org In this group, there were five observed deaths from cancer against an expected 3.3, a difference that was not statistically significant. inchem.orgnih.gov

In contrast, a statistically significant excess of cancer deaths was observed in the sub-cohort of workers who were exposed to both this compound and chlorophenoxy herbicides. nih.govinchem.org In this group, there were six observed cancer deaths compared to 2.9 expected. who.intinchem.org The risk was particularly elevated for those with a longer latency period; all six deaths occurred in individuals who were first exposed ten or more years before their death, whereas only 1.8 deaths were expected (p < 0.005). who.intinchem.orgnih.gov An updated analysis confirmed an excess of total tumors among the workers, but the specific causal relationships remained unclear. nih.gov No specific type of tumor was found to predominate in the findings. nih.gov

The International Agency for Research on Cancer (IARC) has concluded that the available data from human studies is inadequate to definitively evaluate the carcinogenicity of this compound to humans. nih.govinchem.org

Cancer Mortality in Swedish Railroad Worker Cohort Exposed to Herbicides
Exposure GroupObserved Cancer DeathsExpected Cancer DeathsStatistically Significant Excess
Exposed Mainly to this compound53.3No
Exposed to this compound and Chlorophenoxy Herbicides62.9Yes
Exposed to this compound and Chlorophenoxy Herbicides (Latency >10 years)61.8Yes (p < 0.005)

Challenges in Attributing Health Effects to this compound in Mixed Exposures

A significant challenge in the epidemiological study of this compound is attributing specific health effects directly to the compound when exposures occur in combination with other chemicals. cdc.gov The Swedish railroad worker cohort, which provides the primary human data, exemplifies this issue as workers were simultaneously exposed to a variety of herbicides, including phenoxy acids. nih.gov

Analytical Methodologies for Amitrole Detection and Quantification

Advancements in Analytical Techniques for Environmental Matrices

The persistence and high water solubility of amitrole (B94729) necessitate sensitive and robust analytical methods for its determination in environmental samples such as water and soil. orientjchem.org Various chromatographic techniques have been developed and refined for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this compound analysis. who.int Due to this compound's lack of a strong chromophore, direct UV detection can be challenging and may offer limited sensitivity. To overcome this, pre-column derivatization is frequently employed to enhance detection. mhlw.go.jp Common derivatizing agents include 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which allow for sensitive UV or fluorescence detection. who.intmhlw.go.jp For instance, a method involving pre-column derivatization with CNBF followed by HPLC with UV detection has been successfully applied to determine this compound in environmental water with good accuracy and repeatability. mhlw.go.jp

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for this compound analysis. who.int This technique often requires a derivatization step to improve chromatographic retention and ionization efficiency. who.int An automated online solid-phase extraction (SPE) coupled with HPLC and tandem mass spectrometry has been developed for the determination of this compound in drinking, ground, and surface water, achieving a very low limit of detection of 0.025 µg/L. orientjchem.org

Gas chromatography (GC) has also been utilized for this compound analysis, though it typically requires a derivatization step to convert the polar this compound into a more volatile compound suitable for GC analysis. who.int

Capillary electrophoresis (CE) offers a simple and fast alternative for the simultaneous determination of this compound and other polar pesticides in water samples. ijisrt.com CE methods have been developed that can determine this compound concentrations below 100 µg/L, with preconcentration steps allowing for detection limits as low as 4 µg/L in river and drinking water. ijisrt.com

For soil samples, methodologies often involve an extraction step using a solvent mixture, such as methanol (B129727) and aqueous potassium bromide, followed by cleanup and analysis by HPLC with electrochemical detection. nih.gov

Below is a table summarizing various analytical methods for this compound in environmental matrices.

Analytical TechniqueMatrixSample PreparationDerivatizing AgentLimit of Detection (LOD)Reference
HPLC-UVEnvironmental WaterPre-column derivatization4-chloro-3,5-dinitrobenzotrifluoride (CNBF)0.16 mg/L mhlw.go.jp
HPLC-FluorescenceWaterPre-column derivatizationFluorescamine (B152294)0.375 mg/L researchgate.net
Online SPE-HPLC-MS/MSDrinking, Ground, and Surface WaterOnline SPE, pre-column derivatization9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)0.025 µg/L orientjchem.org
Capillary Zone Electrophoresis (CZE)Environmental WaterPreconcentration-4 µg/L ijisrt.com
HPLC-Electrochemical DetectionSoilMethanol/aqueous potassium bromide extraction, sonication, centrifugation-Not Specified nih.gov
HPLC-Electrochemical DetectionWaterDirect analysis-0.03 µg/mL frontiersin.org

Methodologies for Biological Sample Analysis

The analysis of this compound in biological samples, such as blood and urine, is essential for assessing human exposure and understanding its metabolic fate. orst.edu These matrices are complex, and therefore, sample preparation is a critical step to remove interferences and concentrate the analyte. ijisrt.com

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the predominant techniques for the analysis of this compound in biological fluids. mhlw.go.jpfrontiersin.org In a reported fatal poisoning case, the concentration of this compound in the blood was determined to be 138 mg/L. who.int Another case reported urinary excretion of unchanged this compound at a concentration of 1 g/L. who.int

Sample preparation for biological matrices often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate this compound from proteins, fats, and other endogenous components. ijisrt.com For the analysis of agricultural products, which can be considered a type of biological matrix, extraction with solvents like ethanol (B145695) followed by cleanup using cation-exchange resin chromatography is a common approach. mhlw.go.jp

Derivatization, similar to the methods used for environmental samples, can be employed to enhance the detectability of this compound in biological samples. For instance, derivatization with fluorescamine allows for sensitive fluorescence detection in HPLC analysis. mhlw.go.jp LC-MS/MS is particularly valuable for the analysis of biological samples due to its high selectivity and sensitivity, which can minimize the impact of matrix effects. alwsci.com

The table below summarizes findings related to the detection of this compound in biological samples.

Analytical TechniqueMatrixSample PreparationKey FindingsReference
Not SpecifiedBloodNot SpecifiedConcentration of 138 mg/L in a fatal poisoning case. who.int
Not SpecifiedUrineNot SpecifiedUrinary excretion of 1 g/L of unchanged this compound. who.int
HPLC-FLAgricultural ProductsEthanol extraction, cation-exchange resin cleanup, derivatization with fluorescamine.Method developed for quantification in various agricultural products. mhlw.go.jp
LC-MS/MSFoods of Plant OriginCommon extraction step.A quick method for the analysis of highly polar pesticides. eurl-pesticides.eu

Risk Assessment and Regulatory Science of Amitrole

Development of No-Observed-Adverse-Effect Levels (NOAEL) and Acceptable Daily Intakes (ADI)

The development of toxicological reference values like the No-Observed-Adverse-Effect Level (NOAEL) and the Acceptable Daily Intake (ADI) is a crucial step in the risk assessment of chemical compounds like amitrole (B94729). These values are derived from scientific studies, primarily in laboratory animals, to determine the maximum exposure level at which no adverse health effects are observed.

For this compound, various studies have contributed to the determination of NOAELs. A long-term (1-year) dietary study in rats identified a NOEL (No-Observed-Effect Level), which serves as the basis for the ADI, at 0.025 mg/kg body weight (bw) per day. nhmrc.gov.auimtrade.com.au This study observed effects on thyroid hormone levels, increased incidence of thyroid hyperplasia, and an increase in thyroid tumours at higher doses (2.5 mg/kg bw/day). nhmrc.gov.au

Earlier evaluations by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) in 1974 established a conditional ADI of 0-0.00003 mg/kg bw, based on a three-month rat study with a NOAEL of 0.025 mg/kg bw per day and a 1000-fold safety factor. fao.orgiarc.fr A re-evaluation in 1993 by the CCPR periodic review programme set a temporary ADI of 0-0.0005 mg/kg bw, using a NOAEL of 0.5 mg/kg bw per day from a two-year rat study and a 1000-fold safety factor due to data limitations. fao.orgiarc.fr

Subsequent reviews incorporated new data, including a one-year study in dogs where the NOAEL was determined to be 10 ppm, equivalent to 0.29 mg/kg bw per day, based on reduced tri-iodothyronine and thyroxine levels, increased thyroid weights, and other effects at higher doses. fao.org A two-generation reproductive toxicity study in rats found a NOAEL for reproductive toxicity of 15 ppm, equal to 0.9 mg/kg bw per day. fao.org A developmental toxicity study in rabbits showed maternal and fetal toxicity at 80 mg/kg bw per day, with a NOAEL of 20 mg/kg bw per day. fao.org

Considering that rats are more sensitive to thyroid effects from goitrogenic compounds than humans, a smaller safety factor (50) was applied in a later assessment, resulting in an ADI of 0-0.002 mg/kg bw. fao.org This ADI provides a 150-fold margin of safety based on the 0.29 mg/kg bw per day NOAEL from the one-year dog study. fao.org

The current ADI for this compound in Australia is set at 0.0003 mg/kg/day, based on a NOEL of 0.025 mg/kg/day from a 1-year rat study, incorporating a safety factor of 100. nhmrc.gov.auimtrade.com.au

Here is a summary of some reported NOAEL and ADI values for this compound:

Study TypeSpeciesNOAEL (mg/kg bw/day)Safety FactorADI (mg/kg bw)Source
3-month dietaryRat0.02510000-0.00003 (conditional) fao.orgiarc.fr
2-year dietaryRat0.510000-0.0005 (temporary) fao.orgiarc.fr
1-year dietaryDog0.29-- fao.org
1-year dietaryRat0.0251000.0003 nhmrc.gov.auimtrade.com.au
Re-evaluation (based on dog study)-0.29500-0.002 fao.org
2-generation reproductiveRat0.9-- fao.org
Developmental toxicityRabbit20-- fao.org

Note: Different studies and regulatory bodies may use varying safety factors and endpoints, leading to different ADI values over time.

International and National Regulatory Frameworks and Guidelines

The regulation of this compound is governed by international and national frameworks designed to ensure the safe use of pesticides and protect human health and the environment.

Internationally, organizations like the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) have evaluated this compound and established ADIs and recommended Maximum Residue Limits (MRLs) for food commodities. fao.orgiarc.fr The Codex Alimentarius Commission has also recommended MRLs for this compound. iarc.frwho.int The International Programme of Chemical Safety (IPCS) framework is used by regulatory bodies for assessing modes of action. publications.gc.ca

National regulatory bodies, such as the Pest Management Regulatory Agency (PMRA) in Canada and the Environmental Protection Agency (EPA) in the United States, operate under their respective legislative frameworks, like the Pest Control Products Act in Canada and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the US. epa.govepa.govpublications.gc.ca These agencies conduct comprehensive evaluations, including reviewing scientific data on human health and environmental effects, to determine the eligibility of pesticides for registration or continued registration. epa.govepa.gov

In the European Union, the regulation of plant protection products, including substances like this compound, is governed by regulations such as Regulation (EC) No 1107/2009. pic.inteuropa.eu Risk assessments are carried out based on scientific data and prevailing conditions within the EU. pic.int The European Food Safety Authority (EFSA) conducts peer reviews of the initial risk assessments performed by member states. europa.eu

Regulatory decisions regarding this compound can include granting continued registration for specific uses, requiring revised label statements, phasing out certain uses due to identified risks, or banning the substance entirely. publications.gc.capic.int For instance, the EU banned the use of this compound as a pesticide from September 2017 due to concerns about potential groundwater contamination and risks to aquatic life, as well as endocrine-disrupting properties. nih.govpic.int In Canada, the registrant of technical grade this compound chose to discontinue registration, leading to the phasing out of products containing the active ingredient. canada.ca

Regulatory frameworks often require registrants to submit extensive data packages covering various aspects, including toxicology, environmental fate, and exposure. epa.govepa.gov Guidelines from organizations like the Organization for Economic Cooperation and Development (OECD) are often accepted for generating data for regulatory submissions. epa.goveuropa.eu

Risk Mitigation Strategies and Management Practices

Risk mitigation strategies and management practices are implemented to reduce potential exposures to this compound and minimize its impact on human health and the environment. These strategies are often mandated by regulatory bodies as conditions for product registration or continued use.

Examples of risk mitigation measures can include specific requirements on product labels, such as precautionary statements and instructions for use. epa.govpublications.gc.ca For occupational handlers, mitigation measures may involve the use of additional engineering controls and personal protective equipment (PPE), such as respirators and protective clothing, especially for application methods with higher exposure potential. publications.gc.cafsc.org

Voluntary actions by registrants can also contribute to risk reduction, such as the deletion of high-exposure application methods, adoption of container designs that reduce splashing, and packaging modifications like using water-soluble packets for wettable powder formulations. epa.gov The voluntary cancellation of certain product formulations can also be a risk management decision. epa.gov

Specific management practices are often required to address environmental risks. For instance, labels may need to carry groundwater advisories. epa.gov Implementing spray buffers along waterways and other sensitive environments is a common practice to minimize spray drift and protect aquatic ecosystems. fsc.org Using appropriately trained chemical applicators and specialized equipment also helps reduce spray drift. fsc.org

In some cases, if the risk associated with this compound use is deemed too high, alternative chemicals with lower risk profiles may be used, regardless of cost. fsc.org Monitoring programs can also be implemented to assess the effectiveness of mitigation measures and track potential environmental concentrations. fsc.org

Regulatory decisions, such as phasing out uses where risks of concern have been identified, are also a form of risk management at a broader level. publications.gc.ca The ban of this compound use as a pesticide in the European Union is a significant regulatory risk management action aimed at eliminating potential exposures and environmental contamination. pic.int

Best management practices (BMPs) or equivalent operational procedures are often documented and followed by users to ensure that the risks of pesticide use are managed to an acceptable level. fsc.org These practices consider factors such as application method, proximity to water bodies, land use, terrain, and weather conditions. fsc.org

Future Research Directions and Unresolved Questions

Relationship Between Thyroid and Liver Effects in Mammals

Amitrole (B94729) is known to affect both the thyroid and liver in mammals, but the precise relationship and potential interplay between these effects are not fully elucidated. Future research should focus on:

Investigating the temporal relationship between the onset and progression of thyroid and liver effects following this compound exposure.

Exploring the molecular mechanisms linking thyroid disruption and liver toxicity. This could involve studying how thyroid hormone imbalances might influence liver function or how liver damage might impact thyroid hormone metabolism.

Assessing the potential for synergistic or antagonistic interactions between thyroid and liver effects, particularly at different exposure levels and durations.

Understanding this relationship is vital for a comprehensive assessment of this compound's toxicity in mammals.

Comprehensive In Vivo Genotoxicity Testing

While some genotoxicity data for this compound exist, there are unresolved questions regarding the adequacy and interpretation of some studies. iarc.frca.gov More comprehensive in vivo genotoxicity testing is needed to definitively assess this compound's potential to cause genetic damage. Future research should prioritize:

Conducting a wider range of in vivo genotoxicity assays across different mammalian species, utilizing standardized protocols. This could include assays like the mammalian erythrocyte micronucleus test mdpi.com and the Comet assay. researchgate.net

Investigating potential genotoxic effects in germ cells in addition to somatic cells.

Exploring the role of metabolites in mediating genotoxic effects, as the metabolites of some pesticides can be more toxic than the parent compounds. epdf.pubmedihealthpedia.com

Alternative in vivo models, such as the Drosophila wing spot test (SMART assay), could also be explored as a fast and useful tool for genotoxicity testing, particularly for human hazard identification. mdpi.com

Detailed Studies on Specific Enzyme Systems Involved in this compound Toxicity

This compound is known to interact with various enzyme systems, and a more detailed understanding of these interactions is crucial for elucidating its toxicity mechanisms. annualreviews.orgmdpi.comresearchgate.net Future research should aim to:

Identify and characterize all key enzyme systems involved in the metabolism and detoxification of this compound in different organisms. This includes further investigation into the roles of cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyl transferases (GTs). mdpi.comresearchgate.netusda.gov

Determine the specific enzymes within these systems that are most critical for this compound's bioactivation or detoxification.

Investigate how species differences in enzyme activity or expression contribute to variations in sensitivity to this compound. epa.gov

Explore the potential for this compound to inhibit or induce other enzyme systems that are not directly involved in its metabolism but are important for normal cellular function. This compound has been shown to inhibit catalase enzymes in plants and imidazoleglycerol-phosphate dehydratase in bacteria. atamanchemicals.comwikipedia.org Research has also suggested it might act as a general inhibitor of purine (B94841) metabolism. annualreviews.org Future research should extend or reject this hypothesis. annualreviews.org

Understanding the intricate interactions between this compound and enzyme systems will provide valuable insights into its mode of action and contribute to more accurate risk assessments.

Q & A

Q. What are the key physicochemical properties of Amitrole that influence its environmental persistence, and how are these measured in laboratory settings?

this compound (3-amino-1,2,4-triazole) is a polar, water-soluble herbicide with a pKa of 4.1, contributing to its mobility in aquatic systems. Key properties include:

  • Water solubility: 280 g/L at 20°C, measured via HPLC or gravimetric methods.
  • Soil adsorption coefficient (Koc): ~30–100 mL/g, determined using batch equilibrium experiments .
  • Photodegradation half-life: 2–5 days under UV light (λ = 254 nm), assessed via photolysis chambers with GC-MS quantification .

Methodological considerations:

  • Use standardized OECD guidelines for solubility and adsorption studies to ensure cross-study comparability.
  • Validate degradation assays with positive controls (e.g., atrazine) to account for experimental variability .

Advanced

Q. How can researchers design experiments to investigate the sublethal effects of this compound on non-target organisms using ecotoxicological frameworks?

Experimental design:

  • Model organisms: Use Daphnia magna (aquatic) or Eisenia fetida (terrestrial) for chronic exposure studies.
  • Exposure gradients: Apply concentrations 10–100× below LC50 (e.g., 0.1–10 mg/L) to assess endocrine disruption.
  • Endpoints: Measure biomarkers like vitellogenin (VTG) induction or acetylcholinesterase inhibition via ELISA kits .

Data validation:

  • Positive controls: Include 17α-ethinylestradiol (EE2) for estrogenic effects.
  • Statistical analysis: Use mixed-effects models to account for intra- and inter-individual variability .

Basic

Q. What analytical techniques are recommended for quantifying this compound residues in environmental samples, and how are they validated?

Technique Detection Limit (LOQ) Matrix Validation Criteria
HPLC-UV0.05 µg/LWaterLinearity (R² > 0.99), recovery (80–120%)
LC-MS/MS0.005 µg/LSoilMatrix-matched calibration, ion ratio stability (±30%)
GC-ECD0.1 µg/LPlant tissueSurrogate standards (e.g., deuterated this compound)

Method validation: Follow ISO/IEC 17025 guidelines, including inter-laboratory reproducibility tests .

Advanced

Q. What statistical approaches resolve contradictory data regarding this compound's mode of action in plant systems?

  • Meta-analysis: Aggregate data from ≥10 independent studies using random-effects models to account for heterogeneity .
  • Pathway analysis: Apply gene ontology (GO) enrichment to transcriptomic datasets (e.g., RNA-seq) to identify conserved pathways (e.g., auxin biosynthesis inhibition).
  • Sensitivity analysis: Use Monte Carlo simulations to quantify uncertainty in dose-response models .

Key consideration: Address publication bias by including gray literature and negative results in meta-analyses.

Basic

Q. What are the current regulatory thresholds for this compound in agricultural settings, and how were these determined through toxicological studies?

  • EPA reference dose (RfD): 0.02 mg/kg/day, derived from no-observed-adverse-effect-level (NOAEL) in rodent chronic toxicity studies.
  • EU maximum residue limit (MRL): 0.01 mg/kg in crops, based on probabilistic risk assessment using species sensitivity distributions (SSDs) .

Methodological basis: Dose-response curves are generated using log-logistic models (e.g., EPA Benchmark Dose Software) .

Advanced

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) optimize research questions on this compound's role in endocrine disruption?

  • Feasible: Prioritize in vitro assays (e.g., YES assay for estrogenicity) before in vivo trials to minimize ethical concerns.
  • Novel: Investigate epigenetic effects (e.g., DNA methylation in zebrafish embryos) using bisulfite sequencing.
  • Ethical: Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are justified via power analysis .

Example research question: "Does chronic exposure to 0.5 µg/L this compound induce transgenerational epigenetic effects in Danio rerio via altered DNA methylation patterns?"

Advanced

Q. How can researchers address conflicting data on this compound's degradation pathways in soil versus aquatic systems?

  • Controlled mesocosm studies: Simulate field conditions with defined variables (pH, microbial biomass) to isolate degradation mechanisms.
  • Isotopic tracing: Use <sup>15</sup>N-labeled this compound to track metabolite formation via LC-HRMS .
  • Collaborative data sharing: Upload raw datasets to repositories like Zenodo for independent reanalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.